3-(6-Methoxyphthalazin-1-yl)aniline
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Overview
Description
3-(6-Methoxyphthalazin-1-yl)aniline is an organic compound with the molecular formula C15H13N3O It consists of a phthalazine ring substituted with a methoxy group at the 6-position and an aniline group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxyphthalazin-1-yl)aniline typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxyphthalazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phthalazine or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(6-Methoxyphthalazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxyphthalazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.
Diglycidyl aniline: An aromatic organic chemical used to reduce the viscosity of epoxy resin systems.
Other Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.
Uniqueness
3-(6-Methoxyphthalazin-1-yl)aniline is unique due to the specific combination of the methoxy and aniline groups on the phthalazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
193820-49-4 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(6-methoxyphthalazin-1-yl)aniline |
InChI |
InChI=1S/C15H13N3O/c1-19-13-5-6-14-11(8-13)9-17-18-15(14)10-3-2-4-12(16)7-10/h2-9H,16H2,1H3 |
InChI Key |
WQAXRZCQQNJJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=NC(=C2C=C1)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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